molecular formula C8H9ClN2O B1350372 2-chloro-N,N-dimethylisonicotinamide CAS No. 209262-63-5

2-chloro-N,N-dimethylisonicotinamide

Cat. No. B1350372
CAS RN: 209262-63-5
M. Wt: 184.62 g/mol
InChI Key: WSLAJZPKKCKUDK-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylisonicotinamide, also known as 2-Chloro-DMIT, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring compound nicotinamide, which is a component of vitamin B3. 2-Chloro-DMIT is used as a tool in biochemistry and physiology research, due to its ability to interact with enzymes and other proteins.

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis Methodology : Du Xiao-hua (2013) developed a novel synthetic route for 2-Chloro-N,N-dimethylnicotinamide, highlighting its role as an important synthesis intermediate. This method features advantages such as simple operations and less waste, making it valuable for industrial scale use (Du Xiao-hua, 2013).

  • Herbicide Intermediate : Peng Xue-wei (2011) synthesized 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate of the herbicide nicosulfuron, using 2-chloronicotinic acid. This demonstrates its application in the agricultural chemical industry (Peng Xue-wei, 2011).

Chemical Reactions and Properties

  • Dinuclear Complexes Study : G. Davies et al. (1985) investigated the synthesis, structure, and properties of isomeric dinuclear complexes involving N,N-diethylnicotinamide, providing insights into the complex chemical behavior of related compounds (Davies et al., 1985).

  • Ionic Dissociation and Reactions : Kazutaka Arai and Michinori Oki (1976) explored the ionic dissociation and reactions of 2-chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane, providing valuable insights into the chemical behavior of chlorinated compounds, which could be extrapolated to 2-chloro-N,N-dimethylisonicotinamide (Arai & Oki, 1976).

Thermodynamic Properties

  • Heat Capacity and Thermodynamics : Xiao-hong Sun et al. (2005) measured the low-temperature heat capacities of 2-chloro-N,N-dimethylnicotinamide, providing important thermodynamic data for this compound (Sun et al., 2005).

Biocatalytic Applications

  • Enzymatic Production of 2-Chloronicotinic Acid : R. Zheng et al. (2018) utilized an amidase from Pantoea sp. for the hydrolysis of chlorinated nicotinamides, demonstrating the potential of biocatalysis in producing compounds like 2-chloronicotinic acid, related to 2-chloro-N,N-dimethylisonicotinamide (Zheng et al., 2018).

Pharmaceutical Applications

  • Synthesis of Nevirapine : Hu Yong-an (2012) reported on the synthesis of the anti-infective agent nevirapine, where 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide was used, showcasing its application in pharmaceutical synthesis (Hu Yong-an, 2012).

Miscellaneous Applications

  • Chloro Complexation Study : S. Ishiguro and R. Takahashi (1991) studied the chloro complexation of lanthanide(III) ions in N,N-dimethylformamide, which is relevant to the understanding of complexation behaviors in systems similar to 2-chloro-N,N-dimethylisonicotinamide (Ishiguro & Takahashi, 1991).

properties

IUPAC Name

2-chloro-N,N-dimethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLAJZPKKCKUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376266
Record name 2-chloro-N,N-dimethylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N,N-dimethylisonicotinamide

CAS RN

209262-63-5
Record name 2-Chloro-N,N-dimethyl-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209262-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N,N-dimethylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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